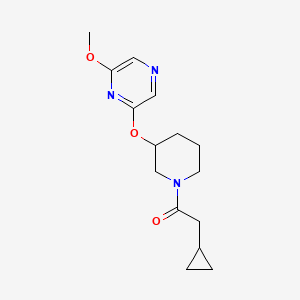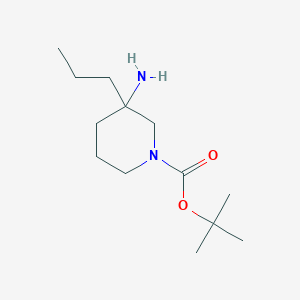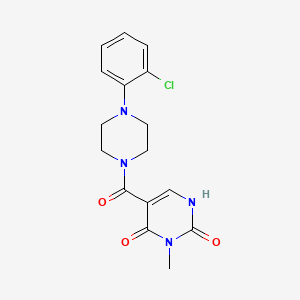
5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperazine and pyrimidinedione. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyrimidinediones, on the other hand, are a type of pyrimidines which are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the 2-chlorophenyl group, and the 3-methylpyrimidine-2,4(1H,3H)-dione group. Each of these groups could potentially undergo different chemical reactions depending on the conditions .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Design
Piperazine-2,5-diones, such as the one described, are synthesized through various chemical reactions, including Dieckmann cyclization, showcasing their significance in chemical synthesis and molecular design. These compounds form part of a broader class of chemicals with diverse biological activities, highlighting their potential in drug development and material science. For instance, Dieckmann cyclization routes have been employed to form piperazine-2,5-diones from specific substructures, indicating the compound's relevance in creating more complex molecular architectures (Aboussafy & Clive, 2012).
Biological Activity and Pharmacological Potential
Research into compounds with the piperazine moiety often explores their broad spectrum of biological activities, which can span from antimicrobial to anticonvulsant properties. Synthesis and pharmacological evaluation of derivatives from the core structure reveal potent biological activities, suggesting their application in designing new therapeutic agents. For example, studies on novel benzodifuranyl derivatives derived from visnaginone and khellinone, which share structural similarities with the compound , have demonstrated significant anti-inflammatory and analgesic activities, pointing to the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).
Drug Discovery and Development
The structural components of 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione facilitate its application in drug discovery, especially in synthesizing compounds with anticonvulsant, antimicrobial, and anti-inflammatory properties. For instance, derivatives of pyrrolidine-2,5-dione, which are structurally related, have shown promising anticonvulsant activity, indicating the potential of such compounds in developing new treatments for epilepsy and related disorders (Rybka et al., 2017).
Propriétés
IUPAC Name |
5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-19-14(22)11(10-18-16(19)24)15(23)21-8-6-20(7-9-21)13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFUEEYYMMQVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


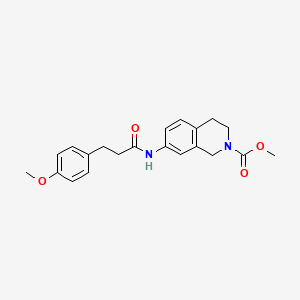
![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)
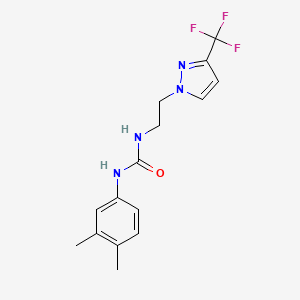

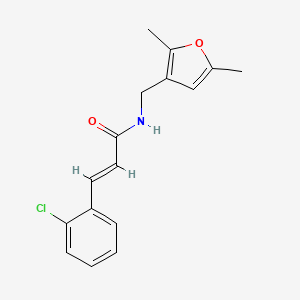

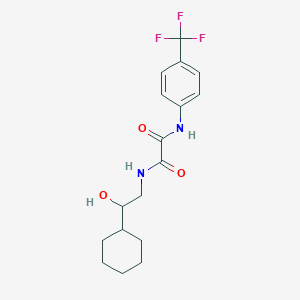
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)
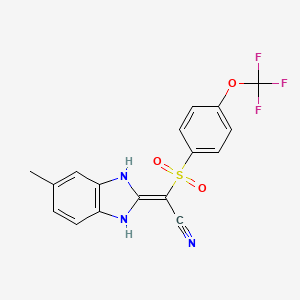

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)
